2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate
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Overview
Description
2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a furan ring, a methoxy group, and a hydrazinylidene moiety. The presence of these functional groups contributes to its reactivity and potential utility in chemical synthesis and biological applications.
Preparation Methods
The synthesis of 2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the reaction of 2-methoxy-4-formylphenyl furan-2-carboxylate with 4-(2,4,4-trimethylpentan-2-yl)phenoxyacetic acid hydrazide under acidic conditions to form the desired hydrazinylidene intermediate. This intermediate is then subjected to further reactions to yield the final product .
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. laboratory-scale synthesis typically involves standard organic synthesis techniques, including reflux, purification by column chromatography, and recrystallization.
Chemical Reactions Analysis
2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The hydrazinylidene moiety can be reduced to form hydrazine derivatives using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: Although not widely used industrially, it may find applications in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate is not fully understood. its molecular structure suggests that it can interact with various molecular targets, including enzymes and receptors. The hydrazinylidene moiety may act as a nucleophile, forming covalent bonds with electrophilic sites on target molecules. Additionally, the furan ring and methoxy group may contribute to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Compared to other similar compounds, 2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate stands out due to its unique combination of functional groups. Similar compounds include:
2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl acetate: This compound shares a similar core structure but differs in the presence of an acetate group instead of a furan-2-carboxylate group.
2-methoxy-4-[(E)-(2-{[4-(methoxyphenoxy)acetyl}hydrazinylidene)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate: This compound includes a benzothiophene ring, which may confer different biological activities and reactivity.
Properties
Molecular Formula |
C29H34N2O6 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C29H34N2O6/c1-28(2,3)19-29(4,5)21-10-12-22(13-11-21)36-18-26(32)31-30-17-20-9-14-23(25(16-20)34-6)37-27(33)24-8-7-15-35-24/h7-17H,18-19H2,1-6H3,(H,31,32)/b30-17+ |
InChI Key |
FOTHIFUNHAQIFW-OCSSWDANSA-N |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC |
Origin of Product |
United States |
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